Medronate disodium

Description

Conceptual Evolution and Historical Context of Medronate Disodium (B8443419) Research

The scientific journey of Medronate disodium is rooted in the broader history of bisphosphonates. These compounds were first synthesized in Germany in 1865. nih.gov Initially, they were explored for industrial applications, such as water softeners and complexing agents in the textile and oil industries, due to their ability to inhibit calcium carbonate precipitation. nih.gov

The transition of bisphosphonates into the biomedical field began with the recognition of their structural similarity to inorganic pyrophosphate, a natural inhibitor of bone mineralization. nih.gov Unlike pyrophosphate, the P-C-P bond in bisphosphonates is resistant to enzymatic hydrolysis, making them metabolically stable. jpmer.com This stability, combined with their strong affinity for bone mineral, opened the door for their investigation in bone-related research.

Medronate, or methylene (B1212753) diphosphonate (MDP), emerged as a key first-generation bisphosphonate. jpmer.com A pivotal development occurred when researchers discovered that labeling Medronate with the radionuclide Technetium-99m (99mTc) created a highly effective agent for skeletal imaging. mdpi.com This complex, Technetium-99m Medronate (99mTc-MDP), became a cornerstone of nuclear medicine in the 1970s, offering a non-invasive way to visualize metabolic activity within the skeleton. nih.govmedscape.com Early research focused on optimizing the labeling process and understanding the pharmacokinetics of 99mTc-MDP, establishing it as a first-line radiopharmaceutical for bone scintigraphy, a role it continues to hold today. mdpi.comopenmedscience.com

Significance of this compound in Contemporary Biomedical and Materials Science Research

The enduring significance of this compound lies in its versatility as a bone-seeking agent. Its primary application remains in biomedical imaging, but its utility has expanded into materials science, particularly in the development of novel biomaterials and drug delivery systems.

In biomedical research , this compound, as part of the 99mTc-MDP complex, is indispensable for bone scintigraphy. openmedscience.com This imaging technique provides functional information about the skeleton by detecting areas of increased osteoblastic activity or bone turnover. openmedscience.comdraximage.com Its high sensitivity allows for the early detection of various skeletal pathologies, often before anatomical changes are visible on other imaging modalities like X-rays. openmedscience.com The mechanism involves the chemisorption of the radiopharmaceutical onto the hydroxyapatite (B223615) matrix of bone tissue, with increased uptake in regions with higher blood flow and active bone remodeling. mediradiopharma.comajronline.org This makes it a vital tool in oncology for detecting bone metastases, in orthopedics for identifying occult fractures, and in rheumatology for evaluating arthritis. openmedscience.comnih.gov

In materials science , the bone-targeting properties of Medronate are being explored for creating advanced functional materials. Researchers are investigating its use in developing metal-organic frameworks (MOFs). researchgate.net For instance, calcium medronate-based MOFs have been synthesized and studied for the pH-driven, self-sacrificial release of the bisphosphonate active ingredient. researchgate.net Furthermore, Medronate's ability to bind to hydroxyapatite (HAP) is being harnessed to create drug delivery systems. Studies have examined the adsorption and desorption kinetics of various drugs, including platinum complexes, on HAP carriers modified with Medronate, aiming to develop targeted therapies for bone diseases. cdnsciencepub.commdpi.com

| Research Area | Specific Application of this compound | Key Research Findings | Citation |

|---|---|---|---|

| Biomedical (Oncology) | Detection of bone metastases using 99mTc-MDP scintigraphy. | High sensitivity in identifying areas of altered osteogenesis indicative of metastatic disease. Used to assess treatment response. | openmedscience.comnih.gov |

| Biomedical (Orthopedics) | Diagnosis of occult fractures, stress fractures, and osteomyelitis. | Allows for early detection of fractures not visible on standard X-rays by highlighting areas of active bone repair. | openmedscience.com |

| Biomedical (Rheumatology) | Evaluation of arthritis and other metabolic bone diseases like Paget's disease. | Provides functional information on joint inflammation and abnormal bone turnover. | jpmer.comopenmedscience.com |

| Materials Science (Drug Delivery) | Use as a bone-targeting ligand for hydroxyapatite (HAP) based drug carriers. | The interaction between HAP and Medronate is driven by ligand exchange, enabling the targeted delivery of therapeutic agents to bone. | cdnsciencepub.commdpi.com |

| Materials Science (Biomaterials) | Development of Calcium Medronate-Based Metal-Organic Frameworks (MOFs). | These materials can be designed for the controlled, pH-driven release of the active bisphosphonate ingredient. | researchgate.net |

Overview of Principal Research Paradigms Involving this compound

A research paradigm constitutes the set of theories, assumptions, and methods that guide scientific inquiry. pressbooks.pub Research involving this compound is primarily conducted within three distinct, yet sometimes overlapping, paradigms: diagnostic imaging, theranostics and drug delivery, and materials science.

The Diagnostic Imaging Paradigm is the most established and widely practiced. Within this framework, research is centered on the use of 99mTc-labeled Medronate for bone scintigraphy. mdpi.com Investigations under this paradigm focus on improving image quality, refining diagnostic criteria for various diseases, and enhancing the utility of the technique through technological advancements like Single Photon Emission Computed Tomography (SPECT) and hybrid SPECT/CT imaging. ajronline.org This paradigm is fundamentally positivist, relying on objective, measurable data (radionuclide uptake) to diagnose pathological conditions. hilarispublisher.com

The Theranostics and Drug Delivery Paradigm represents an evolution from purely diagnostic applications. "Theranostics" combines diagnosis and therapy, and in this context, the bone-targeting capability of Medronate is exploited to deliver therapeutic agents directly to skeletal tissues. Research in this area involves designing bifunctional molecules where Medronate serves as the "vector" that carries a therapeutic payload, such as a therapeutic radioisotope (e.g., Rhenium-188) or a chemotherapeutic drug. nih.govmdpi.com This paradigm is driven by the goal of increasing treatment efficacy while minimizing systemic toxicity. nih.gov

The Materials Science Paradigm focuses on the fundamental physicochemical properties of this compound and its interactions with other substances to create novel materials. researchgate.net Research within this paradigm is less about immediate clinical application and more about foundational discovery. It includes the synthesis and characterization of Medronate-containing materials like metal-organic frameworks and studying its adsorption on biomaterial surfaces like hydroxyapatite. researchgate.netcdnsciencepub.com This research expands the potential applications of Medronate beyond its traditional role in medicine.

| Research Paradigm | Core Objective | Primary Research Methods | Example of Research | Citation |

|---|---|---|---|---|

| Diagnostic Imaging | To visualize and diagnose bone pathologies based on metabolic activity. | Bone scintigraphy, SPECT, SPECT/CT imaging, pharmacokinetic studies. | Comparing the sensitivity of 99mTc-MDP SPECT/CT to planar imaging for detecting bone lesions. | openmedscience.comajronline.org |

| Theranostics & Drug Delivery | To use Medronate as a targeting agent to deliver therapeutic substances to bone. | Synthesis of bifunctional chelates, radiolabeling with therapeutic isotopes, in vitro and in vivo studies of targeted drug efficacy. | Developing a Rhenium-188-labeled etidronate (a similar bisphosphonate) for bone pain palliation. | nih.govmdpi.com |

| Materials Science | To create and characterize novel Medronate-based biomaterials. | Chemical synthesis, structural characterization (e.g., X-ray diffraction), study of material properties (e.g., drug release kinetics). | Synthesizing and evaluating calcium medronate metal-organic frameworks for controlled drug release. | researchgate.netcdnsciencepub.com |

Structure

3D Structure of Parent

Properties

CAS No. |

25681-89-4 |

|---|---|

Molecular Formula |

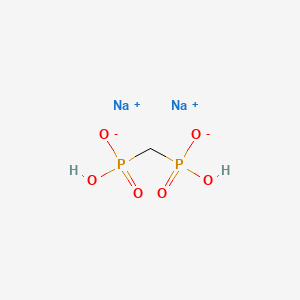

CH6NaO6P2 |

Molecular Weight |

198.99 g/mol |

IUPAC Name |

disodium;hydroxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate |

InChI |

InChI=1S/CH6O6P2.Na/c2-8(3,4)1-9(5,6)7;/h1H2,(H2,2,3,4)(H2,5,6,7); |

InChI Key |

PAVNPGWVBVKXKE-UHFFFAOYSA-N |

SMILES |

C(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(P(=O)(O)O)P(=O)(O)O.[Na] |

Related CAS |

1984-15-2 (Parent) |

Origin of Product |

United States |

Mechanistic Elucidation of Medronate Disodium Interactions in Experimental Systems

Molecular Recognition and Binding Dynamics

The interaction of medronate disodium (B8443419) with bone mineral is a complex process governed by molecular recognition and binding to calcium phosphate (B84403) surfaces.

Investigation of Medronate Disodium Interactions with Calcium Phosphate Biomineral Analogues

This compound exhibits a strong affinity for hydroxyapatite (B223615) [Ca₁₀(PO₄)₆(OH)₂], the primary mineral component of bone. drugbank.comncats.io This interaction is a cornerstone of its biological activity. Studies using various analytical techniques, including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and solid-state nuclear magnetic resonance (NMR), have been employed to understand the binding mechanism of bisphosphonates like medronate to hydroxyapatite. nih.gov The proposed mechanism involves the phosphonate (B1237965) groups of this compound interacting with calcium ions on the apatitic surface, which may involve partial or complete deprotonation of these groups. nih.gov This interaction can lead to the displacement of phosphate groups on the hydroxyapatite surface. nih.gov

The high affinity of bisphosphonates for calcium ions can also present experimental challenges, as they can sequester calcium from solution, potentially hindering the precipitation of calcium phosphate phases during in vitro experiments. nih.gov

Quantitative Assessment of Binding Affinity and Stoichiometry in Model Systems

Studies have quantified the binding affinity of other molecules to hydroxyapatite. For example, a peptide identified through phage display was found to bind to hydroxyapatite with a dissociation constant (K(D)) of 14.1 µM. nih.gov Such quantitative methods could be applied to determine the precise binding affinity and stoichiometry of this compound to hydroxyapatite.

Influence on Biological Mineralization Processes

This compound exerts a significant influence on the fundamental processes of bone formation and resorption.

Studies on the Modulation of Hydroxyapatite Crystal Nucleation and Growth In Vitro

In vitro studies have demonstrated that bisphosphonates can modulate the morphology of hydroxyapatite crystals. For instance, exposure of synthetic hydroxyapatite crystals to pamidronate, another bisphosphonate, resulted in concentration-dependent changes in crystal growth along specific crystallographic planes. researchgate.net At lower concentrations, a slight growth in certain planes was observed, while higher concentrations led to a more pronounced and proportional growth, tending to enlarge the crystal shape. researchgate.net It is plausible that this compound exerts similar effects on hydroxyapatite crystal nucleation and growth. The ability of substances to promote or inhibit the formation of hydroxyapatite in vitro is often considered indicative of their potential function in vivo. periodicodimineralogia.it

Cellular and Subcellular Effects in Osteogenic and Osteoclastic Research Models

The primary cellular targets of this compound are osteoclasts, the cells responsible for bone resorption. Bisphosphonates are known to inhibit osteoclast activity, leading to a decrease in bone resorption. researchgate.net While the direct effects of this compound on osteoclast and osteoblast signaling pathways were not detailed in the provided search results, research on other compounds provides a framework for understanding these interactions. For example, metformin (B114582) has been shown to have an anabolic effect on osteoblasts, increasing the expression of bone formation markers, and to inhibit osteoclast formation and activity. nih.gov Similarly, substance P has been found to stimulate the proliferation and differentiation of bone marrow stromal cells (osteoblast precursors) and to enhance osteoclast differentiation and resorption activity. nih.gov

The effects of various agents on osteogenic and osteoclastic cells are often evaluated by measuring specific markers.

Table 1: Cellular Markers for Osteogenic and Osteoclastic Activity

| Cell Type | Marker | Function |

|---|---|---|

| Osteoblasts | Alkaline Phosphatase (ALP) | Early marker of osteogenic differentiation |

| Osteocalcin (B1147995) | Late marker of osteogenic differentiation, involved in biomineralization researchgate.net | |

| Runt-related transcription factor 2 (Runx2) | Key transcription factor for osteoblast differentiation nih.gov | |

| Osteoclasts | Tartrate-resistant acid phosphatase (TRAP) | Marker for differentiated osteoclasts nih.gov |

| Receptor activator of nuclear factor-κB ligand (RANKL) | Essential cytokine for osteoclast differentiation and activation nih.gov |

Theoretical and Computational Approaches to this compound Bioactivity

Computational methods are increasingly being used to understand the interactions of drugs with biological targets. acs.org While specific computational studies focused solely on this compound were not identified in the search results, the application of these techniques to similar systems provides valuable insights. For instance, computational investigations have been used to study the adsorption and desorption kinetics of drugs on hydroxyapatite nanocrystals. researchgate.net Such studies can elucidate the role of electrostatic interactions and ligand exchange in the binding process. researchgate.net Theoretical approaches can also be used to predict the binding affinity of molecules to hydroxyapatite and to understand how structural modifications might influence this interaction. iaea.org The development of metal-organic frameworks based on calcium medronate for use as biomaterials has also been explored through a combination of experimental and computational methods. researchgate.net

Molecular Modeling and Simulation of this compound-Mineral Interface

The profound affinity of this compound for bone tissue is fundamentally a result of its interaction at the molecular level with the mineral component of bone, hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂). Molecular modeling and simulation techniques, particularly molecular dynamics (MD), provide powerful tools to elucidate the dynamics, thermodynamics, and structural details of this interaction. These computational methods allow for the visualization and analysis of how medronate molecules behave at the hydroxyapatite surface in a simulated physiological environment.

In a typical MD simulation of the medronate-hydroxyapatite interface, a crystal slab of hydroxyapatite is constructed, often exposing specific crystallographic faces like (001), (010), or (100) to an aqueous environment containing medronate ions. researchgate.netnih.gov The system is parameterized using a force field, such as the Generalized AMBER Force Field (GAFF), which defines the potential energy of the system based on the positions of its atoms. researchgate.net The simulation then solves Newton's equations of motion for every atom, tracking their trajectories over time and revealing how the molecules interact. mdpi.commdpi.com

Research findings from simulations of simple bisphosphonates, such as methylene (B1212753) diphosphonate (MDP), the parent compound of medronate, reveal that the primary binding mechanism is the strong electrostatic interaction between the negatively charged phosphonate groups of the molecule and the positively charged calcium ions on the hydroxyapatite surface. researchgate.net The two phosphonate groups of a single medronate molecule often chelate a single surface Ca²⁺ ion or bridge between two adjacent Ca²⁺ ions. The orientation and conformation of the adsorbed medronate molecule are heavily influenced by the specific topography and charge distribution of the hydroxyapatite crystal face. researchgate.net The magnitude of the exothermic interaction energy, which indicates the strength of the binding, varies with the specific bisphosphonate and the crystal face it adsorbs to. researchgate.net Molecular mechanics calculations have been used to compute these binding energies, providing a quantitative measure of affinity. researchgate.netresearchgate.net

| Bisphosphonate (Ligand) | Hydroxyapatite Face | Calculated Interaction Energy (kcal/mol) |

| Methylene Diphosphonate (MDP) | (001) | -115.8 |

| Methylene Diphosphonate (MDP) | (010) | -125.3 |

| Etidronate (HEDP) | (001) | -120.1 |

| Etidronate (HEDP) | (010) | -130.7 |

| Alendronate | (001) | -135.4 |

| Alendronate | (010) | -148.9 |

Note: Data are representative values derived from molecular mechanics studies on various bisphosphonates to illustrate comparative binding affinities. researchgate.net Actual values can vary based on the specific force field, simulation parameters, and hydroxyapatite surface model used.

These simulations demonstrate that the P-C-P backbone of medronate allows for an optimal spatial arrangement of the phosphonate groups for high-affinity binding to the calcium-rich surface of bone mineral. researchgate.net

Quantum Chemical Calculations for Ligand-Receptor Interactions

While molecular dynamics provides a robust description of the dynamic interactions at the mineral interface, quantum chemical calculations, such as Density Functional Theory (DFT), offer a deeper, electron-level understanding of the ligand-receptor binding. arxiv.orgtuwien.ac.at In the context of this compound, the "receptor" is the hydroxyapatite surface. DFT calculations can precisely determine the electronic structure, charge distribution, and the nature of the chemical bonds formed between the medronate ligand and the calcium "receptors" on the mineral surface. researchgate.netarxiv.org

DFT methods calculate the electron density of a system to determine its energy and other properties. uni-muenchen.de For the medronate-hydroxyapatite system, a model consisting of a medronate molecule and a cluster of atoms representing the hydroxyapatite surface is used. arxiv.org By performing geometry optimization calculations, the most stable arrangement of the atoms in the complex can be found, along with the corresponding adsorption energy. These adsorption energies are often significantly higher than those predicted by classical molecular mechanics, reflecting the explicit treatment of chemical bonding. arxiv.org

Studies on similar bisphosphonates like zoledronic acid have yielded adsorption energies as high as -260 to -400 kJ/mol (-62 to -96 kcal/mol) on the hydroxyapatite (001) surface, indicating a very strong, chemostable bond. arxiv.org Analysis of the electronic properties, such as the Highest Occupied Molecular Orbitals (HOMOs) and Lowest Unoccupied Molecular Orbitals (LUMOs), reveals the nature of the charge transfer upon binding. researchgate.net For instance, partial atomic charge calculations (e.g., Mulliken charges) show that the oxygen atoms of the phosphonate groups bear a significant negative charge, which facilitates the strong electrostatic attraction and covalent character of the bond with the surface calcium ions. researchgate.netresearchgate.net These quantum calculations confirm that the interaction is not merely electrostatic but involves the formation of coordinate bonds between the phosphonate oxygens and the surface calcium ions, providing a fundamental explanation for medronate's high binding affinity. researchgate.net

| Parameter | Method | Value/Observation |

| Adsorption Energy (Zoledronate on HAp) | DFT | -260 to -400 kJ/mol |

| Partial Mulliken Charge (Pamidronate Oxygen) | DFT (B3LYP/6-31G*) | -0.7 to -0.9 e |

| Key Interaction | DFT Analysis | Formation of coordinate bonds between phosphonate oxygens and surface Ca²⁺ ions. |

| Charge Transfer | DFT Analysis | Electron density moves from the phosphonate groups to the hydroxyapatite surface upon adsorption. |

Note: Data are representative values from DFT studies on analogous bisphosphonates to illustrate the outputs of quantum chemical calculations. researchgate.netresearchgate.netarxiv.org The specific values depend on the chosen functional (e.g., B3LYP), basis set, and surface model.

Advanced Methodologies in Medronate Disodium Research

In Vitro Experimental Design and Analysis

In vitro studies form the foundation of medronate disodium (B8443419) research, allowing for controlled investigation of its cellular and molecular effects in isolation. These experimental systems are indispensable for dissecting the compound's fundamental biological activities.

To understand the mechanisms by which medronate disodium influences bone cells, researchers utilize various cell culture systems. Primary cells isolated from bone tissue and established cell lines are both employed to model the behavior of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).

Osteoblast Cultures: Osteoblast-like cell lines, such as the human MG-63 line, are used to study the effects of medronate on bone formation. nih.gov In these systems, researchers can assess parameters like cell viability, proliferation, and differentiation. For instance, studies have investigated how bisphosphonates may influence osteoblast proliferation and maturation. medsci.org

Osteoclast Cultures: The generation of osteoclasts from precursor cells, often derived from mouse bone marrow or human peripheral blood mononuclear cells, is a key methodology. nih.govnih.gov In these cultures, the impact of medronate on osteoclast differentiation, survival, and function can be quantified. A common technique involves counting multinucleated, tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of mature osteoclasts. mdpi.com As a non-nitrogenous bisphosphonate, medronate's mechanism involves its metabolism into cytotoxic ATP analogs, which induce osteoclast apoptosis—a process that can be directly studied in these culture systems. nih.govpharmgkb.orgwikipedia.org

Co-culture Systems: To mimic the interaction between different bone cell types, co-culture systems of osteoblasts and osteoclast precursors are established. These models are particularly useful for studying the signaling pathways that regulate bone remodeling, such as the RANKL/OPG axis. mdpi.com Research using these systems can reveal if medronate alters the expression of these crucial signaling proteins by osteoblasts, thereby indirectly affecting osteoclast formation and activity. mdpi.com

A suite of biochemical and biophysical assays is employed to quantify the activity of this compound and its interaction with biological components.

Enzyme and Activity Assays: Alkaline phosphatase (ALP) is an enzyme crucial for bone mineralization and a key marker of osteoblast activity. Colorimetric assays, often using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate, are used to measure ALP activity in cell lysates or culture media. medsci.orgabcam.com Studies have shown that some bisphosphonates can influence ALP activity in osteoblast cultures. medsci.org Assays measuring the activity of mitochondrial enzymes can also be used to assess the cytotoxic effects of medronate's metabolites on osteoclasts. pharmgkb.org

Hydroxyapatite (B223615) (HAP) Binding Assays: A defining characteristic of medronate is its strong affinity for hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the primary mineral component of bone. ncats.ionih.govdrugbank.com This binding is critical for its localization to the skeleton. The affinity is quantified using HAP binding assays, where the amount of medronate bound to synthetic HAP powder is measured. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the concentration of unbound medronate in solution, thereby allowing calculation of the bound fraction. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique that directly measures the heat changes associated with molecular interactions. It is used to determine the thermodynamic parameters of medronate binding to HAP, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). acs.orgrsc.org This provides a comprehensive understanding of the forces driving the interaction between the compound and the bone mineral. acs.org

| Assay Type | Technique | Parameter Measured | Research Application |

|---|---|---|---|

| Biochemical | Alkaline Phosphatase (ALP) Assay | Enzymatic activity of ALP | Quantifying osteoblast activity and maturation. |

| Biophysical | Hydroxyapatite (HAP) Binding Assay | Amount of compound bound to HAP | Determining the affinity of medronate for bone mineral. nih.gov |

| Biophysical | Isothermal Titration Calorimetry (ITC) | Thermodynamics of binding (Kₐ, ΔH, ΔS) | Characterizing the forces driving the medronate-HAP interaction. acs.orgresearchgate.net |

Advanced imaging and analytical techniques are used to visualize and characterize the physical and chemical interactions between this compound and bone mineral at the micro- and nanoscale.

Microscopy Techniques:

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of bone or HAP crystals. It is used to observe changes in mineral morphology, such as alterations in crystal size or structure, following treatment with medronate. pnas.orgmdpi.com

Atomic Force Microscopy (AFM): AFM offers even higher resolution, enabling the visualization of surfaces at the nanometer scale. It can be used to probe the mechanical properties, such as surface roughness and indentation forces, of HAP crystals after medronate adsorption. pnas.orgrsc.orgresearchgate.net

Spectroscopic Techniques:

Raman Spectroscopy: This technique provides detailed chemical information by detecting vibrational modes of molecules. It is used to study the interaction of medronate with HAP, identifying shifts in the characteristic phosphate (PO₄³⁻) and carbonate (CO₃²⁻) bands of the mineral, which indicates a direct chemical interaction. up.ac.zaresearchgate.netfrontiersin.org

X-ray Diffraction (XRD): XRD is the primary method for analyzing the crystalline structure of materials. In medronate research, it is used to assess whether the compound's binding alters the crystallinity or crystal size of hydroxyapatite. mdpi.comup.ac.zanih.gov Studies have shown that the adsorption of medronate can decrease the crystallinity of HAP. nih.govresearcher.life

Biochemical and Biophysical Assays for Characterizing this compound Activity

Preclinical In Vivo Research Models

To investigate the effects of this compound in a complex biological system, researchers rely on preclinical studies in various animal models. These in vivo models are essential for understanding the compound's biodistribution, efficacy, and impact on systemic bone metabolism.

Various animal models are established to mimic human bone diseases and conditions, providing a platform to test the effects of medronate.

Rodent Models: Rats are commonly used to create models of osteoporosis (often through ovariectomy to simulate postmenopausal bone loss), bone fractures, and osteomyelitis (bone infection). mdpi.com In these models, researchers can evaluate the effect of medronate on bone mineral density (BMD), bone turnover markers in the blood, and the structural integrity of bone using techniques like micro-computed tomography (μCT). rsc.org

Large Animal Models: Larger animals, such as sheep or baboons, are also utilized because their bone remodeling processes are more similar to those in humans. nih.gov For example, juvenile sheep models have been used to study the effects of bisphosphonates on bone metabolism in an active, growing skeleton. nih.gov Fracture healing studies in baboons have also been conducted to evaluate the physiological activity of bones post-treatment.

A key application of medronate is its use as a skeletal imaging agent when chelated with the radionuclide Technetium-99m (99mTc). This property is leveraged in preclinical research to track its distribution and assess efficacy.

Single-Photon Emission Computed Tomography (SPECT): 99mTc-medronate (also known as 99mTc-MDP) is the most widely used radiopharmaceutical for bone scintigraphy. mdpi.comopenmedscience.com In animal models, SPECT imaging allows for the non-invasive, longitudinal tracking of the compound's biodistribution. drugbank.comdrugbank.com The tracer accumulates in areas of high bone turnover, which is characterized by increased blood flow and osteoblastic activity. openmedscience.com This enables researchers to visualize its uptake in the skeleton, at fracture sites, or in areas of metastatic disease, providing a direct measure of the compound's targeting ability and a surrogate marker for its potential efficacy. iaea.org

Positron Emission Tomography (PET): While SPECT with 99mTc-medronate is standard, PET imaging with Sodium Fluoride (B91410) (¹⁸F-NaF) is another advanced modality used in preclinical bone research. ¹⁸F-NaF is incorporated into the hydroxyapatite crystal lattice and is considered a more sensitive marker of bone blood flow and osteoblastic activity than 99mTc-medronate. mdpi.com Comparing results from 99mTc-medronate SPECT and ¹⁸F-NaF PET in animal models can provide complementary information on bone metabolism.

| Modality | Tracer | Mechanism of Uptake | Key Advantages in Research | Limitations |

|---|---|---|---|---|

| SPECT | 99mTc-Medronate (MDP) | Chemisorption to hydroxyapatite crystals; reflects blood flow and osteoblastic activity. openmedscience.com | Directly tracks medronate biodistribution; widely available; excellent for visualizing whole-skeleton turnover. | Lower spatial resolution and sensitivity compared to PET. mdpi.com |

| PET | 18F-Sodium Fluoride (NaF) | Incorporation into hydroxyapatite via exchange with hydroxyl groups. mdpi.com | Higher sensitivity and spatial resolution; better quantification of regional bone metabolic activity. mdpi.com | Does not directly track the medronate molecule itself; higher cost and less availability. |

Histomorphometric and Biomechanical Assessments in Preclinical Studies

Histomorphometry, the quantitative study of the microscopic structure of tissue, and biomechanical testing are crucial in preclinical research to evaluate the efficacy of skeletal-targeting agents like this compound. These assessments provide direct evidence of a compound's effect on bone quality and strength at a micro-anatomical level.

In preclinical models, particularly those mimicking bone loss conditions such as ovariectomy-induced osteoporosis in rodents, this compound has been evaluated for its effects on bone structure. Studies utilizing technetium-99m conjugated with methylene (B1212753) diphosphonate ((99m)Tc-MDP), a derivative of medronic acid, have demonstrated significant improvements in key bone parameters. In ovariectomized (OVX) mice, treatment with (99)Tc-MDP led to notably improved bone mineral density and trabecular bone volume. science.gov This was achieved through the inhibition of osteoclasts and the enhancement of osteogenic differentiation of bone marrow mesenchymal stem cells. science.gov

Biomechanical tests on bone specimens from animal models provide data on the material properties of the bone, such as its strength and resistance to fracture. core.ac.uk These tests can include three-point bending tests for long bones or compression tests for vertebral bodies to determine parameters like ultimate strength, stiffness, and toughness. For instance, dogs treated with bisphosphonates have been subject to such biomechanical and histomorphometric evaluations. core.ac.uk Another application of histomorphometry is in the analysis of bone grafts, where the particle size and variability of bone chips ground in different mills can be quantitatively determined to assess the quality of the graft material. science.gov

These methodologies allow researchers to quantify the structural changes that underpin the therapeutic potential of this compound, linking microscopic alterations to macroscopic improvements in bone strength.

Table 1: Representative Histomorphometric and Biomechanical Findings in Preclinical Models

| Parameter | Preclinical Model | Observation | Reference |

|---|---|---|---|

| Bone Mineral Density (BMD) | Ovariectomized (OVX) Mice | Significantly improved in comparison to untreated OVX group. | science.gov |

| Trabecular Bone Volume (BV/TV) | Ovariectomized (OVX) Mice | Significantly improved in comparison to untreated OVX group. | science.gov |

| Osteoclast Activity | Ovariectomized (OVX) Mice | Inhibited by treatment. | science.gov |

| Bone Graft Particle Size | Porcine Mandible | Histomorphometric analysis used to determine size and variability of bone particles after milling. | science.gov |

| Biomechanical Strength | Canine Models | Specimens underwent various biomechanical tests to assess bone strength. | core.ac.uk |

Integrated Omics Approaches in this compound Research

The advent of "omics" technologies has opened new avenues for understanding the molecular mechanisms of drug action. For this compound, proteomics and transcriptomics offer the potential to create a detailed map of its cellular and genetic interactions.

Proteomic Analysis of Protein Expression Profiles Modulated by this compound

Proteomics, the large-scale study of proteins, can identify and quantify the entire set of proteins expressed by a cell or tissue, providing a direct snapshot of its functional state. While specific proteomic studies focusing solely on this compound are an emerging area, the methodologies have been established in research on other related compounds. Modern proteomic approaches often involve subcellular fractionation to enrich low-abundance proteins, followed by advanced analytical techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). hku.hk

For this compound, a bisphosphonate that targets bone, proteomic analysis would be invaluable for elucidating its precise mechanism of action on bone cells, particularly osteoclasts. Research would likely focus on identifying changes in the expression levels of proteins crucial for osteoclast function, such as those involved in the cytoskeletal rearrangements necessary for bone resorption, vesicular transport, and the enzymatic degradation of bone matrix. Furthermore, proteomics could uncover novel protein targets and pathways affected by the compound, potentially revealing pleiotropic effects beyond its primary function. A key goal would be to map the signaling pathways involved in the induction of apoptosis in osteoclasts, a primary mechanism for many bisphosphonates.

Table 2: Potential Protein Targets for Proteomic Investigation of this compound in Osteoclasts

| Protein Category | Potential Protein Targets | Function in Osteoclasts |

|---|---|---|

| Cytoskeletal Proteins | Actin, Tubulin, Vinculin | Formation of the sealing zone and ruffled border for bone resorption. |

| Proton Pump Subunits | V-ATPase subunits | Acidification of the resorption lacuna to dissolve bone mineral. |

| Lysosomal Enzymes | Cathepsin K, Tartrate-Resistant Acid Phosphatase (TRAP) | Degradation of the organic bone matrix (e.g., collagen). |

| Apoptosis Regulators | Caspase-3, Caspase-9, Bcl-2 family proteins | Execution and regulation of programmed cell death. |

| Signaling Proteins | Src kinase, Rho GTPases | Intracellular signaling for cell survival, differentiation, and motility. |

Transcriptomic Investigations into Gene Regulation in Response to this compound

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, providing insight into which genes are actively being expressed and to what extent. This methodology allows researchers to understand how a compound like this compound modulates cellular function at the level of gene regulation. Techniques such as RNA-sequencing (RNA-Seq) and microarray analysis can generate comprehensive data on thousands of gene expression changes simultaneously.

While transcriptomic studies specifically centered on this compound are not yet widely published, research on other bisphosphonates provides a framework for potential investigations. Such studies would likely examine the effect of this compound on the gene expression profiles of osteoclasts and osteoblasts. Key areas of investigation would include the genes involved in the RANKL/RANK/OPG signaling pathway, which is central to osteoclast differentiation and activation. Additionally, transcriptomic analysis could identify the up- or down-regulation of genes encoding for crucial enzymes (e.g., Cathepsin K), structural proteins, and transcription factors that govern bone cell fate and activity.

These investigations could reveal the genetic switches controlled by this compound, offering a deeper understanding of its therapeutic effects on bone remodeling and its potential influence on other cellular processes. The use of single-cell transcriptomics could further dissect the heterogeneous responses within a cell population, providing unprecedented detail. jst.go.jp

Table 3: Potential Gene Targets for Transcriptomic Investigation of this compound

| Gene Name | Gene Symbol | Function in Bone Metabolism |

|---|---|---|

| Receptor activator of nuclear factor kappa-B ligand | RANKL (TNFSF11) | Essential cytokine for osteoclast formation, function, and survival. |

| Osteoprotegerin | OPG (TNFRSF11B) | Decoy receptor for RANKL, inhibits osteoclast differentiation. |

| Tartrate-resistant acid phosphatase | ACP5 (TRAP) | A key enzyme marker for osteoclasts, involved in bone resorption. |

| Cathepsin K | CTSK | A protease that degrades type I collagen in the bone matrix. |

| Runt-related transcription factor 2 | RUNX2 | Master transcription factor for osteoblast differentiation. |

| C-Fos proto-oncogene | FOS | Transcription factor essential for osteoclast differentiation. |

Specialized Research Applications of Medronate Disodium

Development and Evaluation of Medronate Disodium-Based Radiopharmaceutical Probes for Research

The development of radiopharmaceutical probes based on medronate disodium (B8443419) has been a cornerstone of nuclear medicine research for decades. These probes allow for the sensitive and specific visualization of bone metabolism, providing critical insights into various skeletal conditions.

Radiochemistry of this compound Complexation with Diagnostic Radionuclides

The most common radiopharmaceutical based on this compound is 99mTc-MDP. Its preparation involves the complexation of medronate with the metastable radionuclide Technetium-99m (99mTc). This process is a reduction-ligation reaction. The technetium, obtained as the pertechnetate (B1241340) ion (TcO₄⁻) from a 99Mo/99mTc generator, is in a +7 oxidation state. For it to form a stable complex with medronate, it must be reduced to a lower oxidation state, typically +4. researchgate.net

This reduction is most commonly achieved using a stannous salt, such as stannous chloride (SnCl₂), which is included in lyophilized kits for preparing 99mTc-MDP. researchgate.net Once reduced, the technetium ion readily complexes with two molecules of medronate, which acts as a bidentate ligand. The phosphonate (B1237965) groups (-PO₃) of the medronate molecule are crucial for both chelating the technetium ion and for the compound's affinity to the bone mineral matrix. mdpi.com The resulting 99mTc-MDP complex is a stable, water-soluble compound suitable for intravenous administration. researchgate.net The labeling efficiency of these kits is typically high, with a radiochemical purity often exceeding 95%. scielo.br

The mechanism of uptake involves the chemisorption of the 99mTc-MDP complex onto the surface of hydroxyapatite (B223615) crystals, the primary mineral component of bone. snmjournals.orgnih.gov This process is particularly pronounced in areas of high osteoblastic activity and increased blood flow, which are characteristic of bone remodeling, growth, and many pathological processes. snmjournals.org

Preclinical Evaluation of Radiotracers for Skeletal Imaging in Animal Models

Preclinical studies in various animal models, including rats and mice, are essential for evaluating the efficacy and biodistribution of medronate-based radiotracers before any potential human application. These studies have consistently demonstrated the high affinity of 99mTc-MDP for skeletal tissue.

Following intravenous injection in animal models, 99mTc-MDP is rapidly cleared from the bloodstream and accumulates in the skeleton, while the unbound tracer is excreted through the kidneys. nih.govnih.gov Biodistribution studies quantify the uptake of the radiotracer in various organs, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). These studies confirm the high bone-to-soft-tissue and bone-to-blood uptake ratios, which are critical for generating clear scintigraphic images. For instance, in rat models, bone uptake of 99mTc-MDP can be significantly higher than in soft tissues like muscle, liver, and spleen. mdpi.com

The table below presents typical biodistribution data for 99mTc-MDP in rats at different time points post-injection, illustrating the tracer's high bone affinity and rapid soft-tissue clearance.

| Organ | 5 min (%ID/g) | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |

| Blood | 5.00 ± 0.02 | 0.85 ± 0.15 | 0.35 ± 0.08 | 0.15 ± 0.03 |

| Bone | 8.50 ± 1.10 | 15.25 ± 2.50 | 20.10 ± 3.10 | 25.50 ± 4.20 |

| Muscle | 2.10 ± 0.30 | 1.50 ± 0.25 | 0.90 ± 0.15 | 0.50 ± 0.08 |

| Kidney | 4.50 ± 0.80 | 3.87 ± 0.65 | 3.10 ± 0.50 | 2.50 ± 0.40 |

| Liver | 1.80 ± 0.25 | 1.10 ± 0.18 | 0.75 ± 0.12 | 0.45 ± 0.07 |

| Data are representative values compiled from preclinical studies in rats and are presented as mean ± standard deviation. |

These preclinical evaluations have been fundamental in establishing 99mTc-MDP as a reliable agent for skeletal imaging, capable of detecting subtle changes in bone metabolism associated with various pathologies. nih.gov

Methodological Advancements in Radiolabeling and Purification for Research Use

Advancements in radiolabeling and purification techniques have further refined the use of medronate-based probes in research. The development of sterile, lyophilized kits has greatly simplified the preparation of 99mTc-MDP, ensuring consistent quality and high radiochemical purity. amegroups.org

Quality control is a critical aspect of radiopharmaceutical preparation. Methodologies such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are routinely used to determine the radiochemical purity of the final product. nih.govnih.gov These techniques separate the desired 99mTc-MDP complex from potential impurities like free pertechnetate (99mTcO₄⁻) and reduced-hydrolyzed technetium (99mTcO₂). The European Pharmacopoeia, for instance, specifies a minimum radiochemical purity of 95% for 99mTc-medronate injection.

For more specialized research applications, HPLC can be used not only for quality control but also for the purification of radiolabeled compounds. ekb.eg This is particularly important when developing novel medronate derivatives or when a very high specific activity is required. Solid-phase extraction (SPE) methods have also been developed as a more rapid and convenient alternative to HPLC for routine quality control in a clinical or research radiopharmacy setting. nih.gov These methodological advancements ensure that the radiopharmaceutical probes used in research are of high quality, leading to more reliable and reproducible experimental outcomes.

Contribution to Bone Homeostasis and Pathology Research Models

This compound and its radiolabeled forms have made significant contributions to the understanding of bone homeostasis and the pathophysiology of various bone diseases through their use in animal research models.

Elucidating Mechanisms of Bone Turnover in Experimental Osteoporosis Models

Osteoporosis is a metabolic bone disease characterized by low bone mass and microarchitectural deterioration, leading to increased fracture risk. The ovariectomized (OVX) rat is a widely used and well-validated animal model for postmenopausal osteoporosis, as the removal of the ovaries induces estrogen deficiency, which in turn leads to accelerated bone turnover and bone loss. nih.gov

In these models, bisphosphonates, including non-radioactive formulations of technetium-99 (B83966) conjugated with methylene (B1212753) diphosphonate ((99)Tc-MDP), have been used to investigate the mechanisms of bone turnover and to evaluate potential therapeutic interventions. uroonkolojibulteni.com Studies in OVX rats have shown that estrogen deficiency leads to a significant increase in the levels of bone turnover markers. nih.gov Bone formation markers, such as serum alkaline phosphatase (ALP) and osteocalcin (B1147995) (OCN), and bone resorption markers, like tartrate-resistant acid phosphatase (TRAP), are often elevated, indicating a state of high bone turnover. nih.govsemanticscholar.orgjmb.or.kr

The following table summarizes representative findings on the effects of bisphosphonate treatment on bone turnover markers in ovariectomized rat models.

| Biomarker | Sham Control | Ovariectomized (OVX) | OVX + Bisphosphonate |

| Serum ALP (U/L) | 85 ± 10 | 145 ± 20 | 105 ± 15 |

| Serum OCN (ng/mL) | 50 ± 8 | 90 ± 12 | 60 ± 10 |

| Serum TRAP (U/L) | 3.5 ± 0.5 | 6.0 ± 0.8 | 4.0 ± 0.6 |

| Values are representative and indicate the general trend observed in studies using OVX rat models. Values are presented as mean ± standard deviation. |

These research models have been crucial in elucidating the antiresorptive mechanisms of bisphosphonates and have provided a platform for the preclinical testing of new therapies for osteoporosis. uroonkolojibulteni.com

Investigating Skeletal Remodeling in Cancer-Induced Bone Disease Models

Bone is a common site for metastasis from cancers such as breast and prostate cancer. The interaction between tumor cells and the bone microenvironment leads to a disruption of normal bone remodeling, resulting in either osteolytic (bone-destroying) or osteoblastic (bone-forming) lesions, or a mix of both. mdpi.com

99mTc-MDP plays a critical role in animal models of cancer-induced bone disease, primarily through its use in single-photon emission computed tomography (SPECT) imaging. snmjournals.org Because 99mTc-MDP uptake reflects osteoblastic activity, it is highly sensitive for detecting the skeletal response to the presence of tumor cells. snmjournals.org In animal models where cancer cells are introduced, SPECT imaging with 99mTc-MDP allows for the non-invasive monitoring of the development and progression of bone metastases. snmjournals.orgopenmedscience.com

Research using these models has helped to elucidate the "vicious cycle" of bone metastasis. For example, in osteolytic metastases, tumor cells secrete factors that stimulate osteoclast differentiation and activity. mdpi.com The resulting bone resorption releases growth factors embedded in the bone matrix, which in turn further stimulate tumor growth. In osteoblastic metastases, tumor cells release factors that promote excessive and disorganized bone formation by osteoblasts.

Studies using bisphosphonates like zoledronic acid in murine models of prostate cancer bone metastasis have shown that inhibiting osteoclast activity can reduce tumor-induced bone lysis and preserve bone integrity. plos.org These studies often use biochemical markers like serum TRAP to confirm the inhibition of osteoclasts and osteocalcin to assess the impact on osteoblasts. plos.org By using tools like 99mTc-MDP imaging and measuring bone turnover markers in these preclinical cancer models, researchers can investigate the complex cellular and molecular interactions that drive skeletal remodeling in cancer-induced bone disease and evaluate the efficacy of novel therapeutic strategies aimed at disrupting these pathological processes. mdpi.comopenmedscience.com

Research in Biomaterials and Tissue Engineering Scaffolds

The unique properties of this compound have led to its exploration in the development of sophisticated biomaterials and tissue engineering scaffolds. These applications aim to improve the interaction between synthetic materials and biological systems, ultimately promoting tissue repair and regeneration.

Surface Functionalization of Biomaterials with this compound for Enhanced Biocompatibility

The surface of a biomaterial is the primary interface with the host's biological environment, making its properties critical for the success of an implant. kuleuven.be Surface functionalization with this compound is a strategy employed to enhance the biocompatibility of various materials. kuleuven.be Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application.

Research has shown that modifying the surface of biomaterials can significantly improve their performance. kuleuven.be Techniques like electrophoretic deposition (EPD) are being explored to create uniform and conformal coatings on complex-shaped implants. kuleuven.be The metal-chelating properties of bisphosphonates, including this compound, have been utilized to coat and stabilize implants. researchgate.net

Key Research Findings:

Improved Cell Interaction: Studies have investigated the covalent grafting or immobilization of biologically active molecules, such as this compound, to implant surfaces. This can lead to enhanced interactions with human cells and promote tissue integration. kuleuven.be

Controlled Release: The development of "smart" drug release systems that respond to environmental triggers like pH is an active area of research. kuleuven.be While not specific to this compound in the provided context, the principle of controlled release from a functionalized surface is a key goal in biomaterial design.

Biomimetic Surfaces: The aim of surface functionalization is often to create a biomimetic surface that mimics the natural cellular environment. This can be achieved by incorporating molecules like this compound that have a natural affinity for bone mineral.

A summary of biomaterial surface functionalization techniques and their goals is presented in the table below.

| Functionalization Technique | Primary Goal | Example Application | Relevant Findings |

| Electrophoretic Deposition (EPD) | Uniform and conformal coating | Coating of metallic implants | Can be used to apply coatings that improve antimicrobial properties, corrosion resistance, and bioactivity. kuleuven.be |

| Covalent Grafting | Permanent attachment of bioactive molecules | Immobilization of antimicrobial agents or tissue-promoting molecules | Offers long-term surface protection and enhanced cellular interactions. kuleuven.be |

| Plasma Polymerization | Creation of thin, tailored films | Modifying surfaces at the molecular level | Allows for precise control of surface properties to achieve specific biological outcomes. kuleuven.be |

Integration into Scaffolds for Bone Regeneration and Repair Studies

Tissue engineering scaffolds provide a temporary, three-dimensional framework that supports cell attachment, proliferation, and differentiation, ultimately leading to the formation of new tissue. nih.govmdpi.com The integration of this compound into these scaffolds is being explored to enhance their osteoinductive and osteoconductive properties. nih.gov

Scaffolds for bone tissue engineering are designed to be biodegradable, porous, and mechanically stable. nih.govmdpi.com A variety of materials are used, including natural polymers like chitosan (B1678972) and synthetic polymers such as poly(lactic-acid) (PLA) and poly(caprolactone) (PCL). nih.govmdpi.com Bioactive ceramics like hydroxyapatite (HAp) are also frequently incorporated due to their chemical similarity to bone mineral. frontiersin.orgmdpi.com

Detailed Research Findings:

Enhanced Osteogenesis: The incorporation of bisphosphonates into scaffolds can promote the differentiation of mesenchymal stem cells into bone-forming osteoblasts. nih.gov

Localized Delivery: Integrating this compound directly into the scaffold allows for localized delivery to the site of bone injury, potentially minimizing systemic side effects. fluidnatek.com

Synergistic Effects: The combination of the scaffold's physical structure and the biological activity of this compound can create a synergistic effect, promoting cell infiltration, vascularization, and ultimately, more efficient bone regeneration. fluidnatek.com

Research has explored the loading and release kinetics of various drugs from biomimetic hydroxyapatite nanocrystals. For instance, a study by Palazzo et al. investigated the adsorption and desorption of cisplatin, alendronate, and di(ethylenediamineplatinum)medronate from HAp nanoparticles, finding that the kinetics were dependent on the drug's properties and the HAp morphology. researchgate.netcdnsciencepub.comias.ac.in This highlights the importance of understanding the interactions between the drug molecule and the scaffold material for designing effective delivery systems.

The table below summarizes key materials used in bone tissue engineering scaffolds and the rationale for their use.

| Scaffold Material | Type | Key Properties for Bone Regeneration | Role in this compound Integration |

| Hydroxyapatite (HAp) | Bioceramic | Biocompatible, osteoconductive, similar composition to bone mineral. frontiersin.orgmdpi.com | Provides a natural binding site for this compound due to its affinity for calcium phosphate (B84403). |

| Poly(lactic-acid) (PLA) | Synthetic Polymer | Biodegradable, can be fabricated into porous structures. nih.gov | Can be blended with HAp to create composite scaffolds that can be functionalized with this compound. shorthandstories.com |

| Poly(caprolactone) (PCL) | Synthetic Polymer | Biodegradable, good mechanical properties, versatile. mdpi.com | Often used in combination with other materials to create scaffolds with tailored degradation rates and mechanical support. mdpi.com |

| Chitosan | Natural Polymer | Biocompatible, biodegradable, osteoconductive. mdpi.com | Can be used to create hydrogels or porous scaffolds capable of carrying and releasing this compound. |

Analytical and Characterization Techniques for Medronate Disodium and Its Complexes in Research

Chromatographic and Separation Science Methods for Investigating Compound Purity and Metabolites in Research Samples

Chromatographic techniques are fundamental for determining the radiochemical purity of 99mTc-medronate and separating it from potential impurities. The primary impurities of concern are free pertechnetate (B1241340) (99mTcO₄⁻) and reduced-hydrolyzed technetium (99mTcO₂). banglajol.info

Paper Chromatography (PC) and Thin-Layer Chromatography (TLC): These methods are widely used for routine quality control due to their speed and simplicity. europeanpharmaceuticalreview.com They effectively separate the desired 99mTc-medronate complex from impurities based on their differential migration in a specific solvent system. For example, a common system uses two strips: one with a mobile phase like acetone (B3395972) or methyl ethyl ketone, where free pertechnetate is mobile while 99mTc-medronate and 99mTcO₂ remain at the origin. researchgate.net The second strip uses a saline or sodium acetate (B1210297) solution, where both 99mTc-medronate and pertechnetate are mobile, leaving the colloidal impurity 99mTcO₂ at the origin. researchgate.netansto.gov.au By comparing the radioactivity distribution on the two strips, the percentage of each species can be calculated. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is a powerful tool for more detailed research investigations. banglajol.info Ion-pairing reversed-phase HPLC, for instance, can separate multiple 99mTc-medronate complexes from each other and from pertechnetate. nih.gov Research has shown that the labeling process can produce several distinct, chromatographically separable Tc-MDP components, with the number of complexes increasing over time. nih.gov HPLC is also used in the analysis and quantification of medronate disodium (B8443419) itself, often as part of pharmacopeial methods. shodex.com

Interactive Table: Chromatographic Systems for 99mTc-Medronate Purity Analysis

| Technique | Stationary Phase | Mobile Phase | Species at Origin (Rf ≈ 0) | Mobile Species (Rf > 0) |

|---|---|---|---|---|

| TLC/PC System 1 | Silica Gel / Paper | Acetone or Methyl Ethyl Ketone (MEK) | 99mTc-medronate, 99mTcO₂ | Free 99mTcO₄⁻ |

| TLC/PC System 2 | Silica Gel / Paper | Saline or Sodium Acetate Solution | 99mTcO₂ (colloid) | 99mTc-medronate, Free 99mTcO₄⁻ |

| HPLC | C18 Reversed-Phase (Ion-Pairing) | Varies (e.g., buffer/organic solvent mixture) | Separates multiple 99mTc-medronate species and impurities based on retention time. |

Advanced Spectroscopic Characterization (e.g., Solid-State NMR, XPS, Raman) for Structural and Surface Analysis

Advanced spectroscopic techniques provide deep insights into the molecular structure, bonding, and surface chemistry of medronate and its complexes.

Solid-State Nuclear Magnetic Resonance (NMR): Solid-state NMR is a powerful, non-destructive technique for probing the local atomic environment in solid materials. For bisphosphonates like medronate, 31P and 13C magic-angle spinning (MAS) NMR are particularly informative. acs.org These methods can elucidate the protonation states of the phosphonate (B1237965) groups and provide details about molecular conformation and intermolecular interactions within the crystal lattice. acs.orgnih.gov Studies on related systems use 31P and 29Si NMR to investigate P-O-Si linkages in silicodiphosphonates, demonstrating the technique's ability to map out atomic connectivity. researchgate.netrsc.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine elemental composition and, crucially, the oxidation states of elements. In the study of technetium-medronate complexes, XPS can be used to verify the oxidation state of the technetium center. This is vital because the biological behavior of the complex is highly dependent on the metal's oxidation state. Research on other technetium complexes has utilized XPS to probe the Tc core levels, confirming the oxidation state achieved during synthesis.

Raman Spectroscopy: This technique measures the vibrational modes of molecules, providing a structural fingerprint. gemmoraman.com The Raman spectrum of medronate would feature characteristic peaks for the P-C and P-O bonds of the phosphonate groups. Upon complexation with technetium, these peaks would be expected to shift in frequency, indicating coordination of the phosphonate groups to the metal center. Raman spectroscopy has been applied to differentiate between healthy and adenomatous parathyroid tissues and can distinguish between different types of cells within a parathyroid adenoma, showcasing its sensitivity to subtle biochemical differences. mdpi.com

X-ray Diffraction and Scattering Methodologies for Crystalline Structure and Morphology Determination in Research

X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org

Single-Crystal X-ray Diffraction: If a suitable single crystal can be grown, this technique can provide a precise determination of the molecular structure of medronate disodium or its crystalline complexes. It yields exact bond lengths, angles, and information on crystal packing. wikipedia.orgacs.org The crystal structures of numerous technetium and rhenium complexes have been determined this way, providing fundamental insights into their coordination chemistry. fu-berlin.de

Powder X-ray Diffraction (PXRD): PXRD is used for the characterization of microcrystalline or powdered samples. researchgate.net It provides a "fingerprint" of the crystalline phases present in the material. For this compound, PXRD can be used for phase identification and quality control to ensure the correct polymorphic form is present. For technetium complexes, which are often prepared in small quantities and may not form large single crystals, PXRD is an essential tool for structural characterization. acs.orgresearchgate.net

Thermal Analysis (e.g., DSC, TGA) for Investigating Thermal Stability and Phase Transitions of this compound and Its Complexes

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. hitachi-hightech.comucr.edu

Thermogravimetric Analysis (TGA): TGA measures changes in a sample's mass as it is heated. mt.com This is useful for determining thermal stability, decomposition temperatures, and the presence of water of hydration or volatile components. A TGA curve for this compound would show mass loss at specific temperatures corresponding to the loss of water molecules, followed by decomposition of the organic structure at higher temperatures. googleapis.comtainstruments.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with transitions in a material as a function of temperature. mt.com It can detect events like melting, crystallization, and solid-solid phase transitions. For this compound, DSC can determine its melting point and identify any polymorphic transitions, which are critical parameters for pharmaceutical material characterization. googleapis.com The combination of TGA and DSC provides a comprehensive profile of a material's thermal behavior. tainstruments.com

Interactive Table: Thermal Properties Investigated by TGA/DSC

| Technique | Property Measured | Information Gained for this compound |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Water of hydration content, decomposition temperature, thermal stability. |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, enthalpy of fusion, phase transitions (polymorphism). |

Comparative Scientific Analysis: Medronate Disodium Versus Other Bisphosphonates in Experimental Settings

Comparative Mechanistic Studies on Hydroxyapatite (B223615) Binding and Mineralization Inhibition

The foundational mechanism of action for all bisphosphonates, including medronate disodium (B8443419), is their strong affinity for bone mineral, primarily hydroxyapatite [Ca10(PO4)6(OH)2]. aap.org This affinity is dictated by the molecule's P-C-P (phosphonate-carbon-phosphonate) backbone, which mimics the P-O-P structure of endogenous pyrophosphate. dovepress.com The P-C-P structure allows these compounds to chelate calcium ions and integrate into the bone matrix, particularly at sites of active remodeling. aap.orgnih.gov

The binding strength of different bisphosphonates to hydroxyapatite varies significantly based on the structure of the two side chains (R1 and R2) attached to the central carbon atom. aap.org The R1 side chain, in particular, plays a critical role. The presence of a hydroxyl group (-OH) at the R1 position, as seen in bisphosphonates like etidronate and pamidronate, enhances the molecule's ability to bind to calcium, creating a more stable tridentate bond with the hydroxyapatite crystal compared to the bidentate binding of compounds lacking this group. aap.orgdovepress.comresearchgate.net Medronic acid, the parent compound of medronate disodium, is the simplest bisphosphonate, with hydrogen atoms at both the R1 and R2 positions. nih.gov

Experimental studies comparing the binding affinities of various bisphosphonates have established a clear hierarchy. Kinetic studies using a constant composition method to measure adsorption onto hydroxyapatite crystals revealed significant differences in affinity constants (K(L)). nih.gov Nitrogen-containing bisphosphonates (N-BPs), especially those with a specific heterocyclic structure like zoledronate, exhibit the highest affinity for bone mineral. nih.govmdpi.com In contrast, early non-nitrogen-containing bisphosphonates generally show lower binding affinities. nih.govmdpi.com

| Bisphosphonate | Relative Binding Affinity Rank | Class | Key Structural Features |

|---|---|---|---|

| Zoledronate | 1 (Highest) | Nitrogen-Containing | -OH at R1; Imidazole ring at R2 |

| Alendronate | 2 | Nitrogen-Containing | -OH at R1; Primary amino group at R2 |

| Ibandronate | 3 | Nitrogen-Containing | -OH at R1; Tertiary amino group at R2 |

| Risedronate | 4 | Nitrogen-Containing | -OH at R1; Pyridinyl group at R2 |

| Etidronate | 5 | Non-Nitrogen-Containing | -OH at R1; -CH3 group at R2 |

| Clodronate | 6 (Lowest) | Non-Nitrogen-Containing | -Cl at R1; -Cl at R2 |

Beyond binding, bisphosphonates can inhibit bone mineralization. This action is a direct physicochemical effect, where the compounds adsorb to the surface of calcium phosphate (B84403) crystals and prevent their growth and aggregation. tandfonline.compfizermedicalinformation.com This property was a significant concern with first-generation bisphosphonates like etidronate, which could lead to osteomalacia (impaired mineralization) at therapeutic doses. tandfonline.comnih.gov Newer, more potent bisphosphonates have been developed to have a very wide separation between the dose required to inhibit bone resorption and the dose that inhibits mineralization, making the latter effect clinically insignificant at standard doses. nih.govtandfonline.com

Distinctions in Radiopharmaceutical Properties for Research Applications

This compound is most widely utilized in experimental and clinical settings not for its therapeutic properties, but as a chelating agent for the radionuclide technetium-99m (Tc-99m). openmedscience.comnih.gov The resulting complex, Tc-99m medronate (also known as Tc-99m MDP), is a cornerstone radiopharmaceutical for skeletal scintigraphy (bone scanning). openmedscience.commdpi.com

The utility of Tc-99m medronate stems from the combination of its components' properties. Medronate serves as the "bone hook," providing high affinity for hydroxyapatite. nih.govopenmedscience.com Upon intravenous administration, the complex is rapidly cleared from the blood, with about 50% of the dose accumulating in the skeleton and the remainder excreted via the kidneys within 24 hours. nih.govdrugbank.com The uptake in bone is proportional to blood flow and osteoblastic activity. openmedscience.com Therefore, areas of high bone turnover, such as fractures, infections, or metastatic lesions, show increased tracer accumulation, which is visualized using a gamma camera that detects the 140 keV gamma photons emitted by Tc-99m. openmedscience.com

The physical half-life of Tc-99m (approximately 6 hours) is ideal for diagnostic imaging, allowing sufficient time for localization and imaging while minimizing the radiation dose to the subject. openmedscience.com

While Tc-99m medronate remains the most common agent for bone scintigraphy (SPECT imaging), other bisphosphonate-based and non-bisphosphonate radiopharmaceuticals have been developed for research and clinical applications, offering distinct properties.

| Radiopharmaceutical | Isotope | Imaging Modality | Mechanism of Uptake | Key Characteristics |

|---|---|---|---|---|

| Tc-99m Medronate (MDP) | Technetium-99m | SPECT | Chemisorption to hydroxyapatite, dependent on blood flow and osteoblastic activity. openmedscience.com | 6-hour half-life; 140 keV gamma emission; widely available and cost-effective. openmedscience.com |

| Tc-99m Oxidronate (HDP) | Technetium-99m | SPECT | Chemisorption to hydroxyapatite; similar to MDP but with faster blood clearance. mdpi.com | Similar to Tc-99m Medronate, may offer slightly better target-to-background ratios. |

| [18F]Sodium Fluoride (B91410) | Fluorine-18 | PET | Ion exchange, where fluoride ions (F-) substitute for hydroxyl groups (OH-) in the hydroxyapatite crystal. | 2-hour half-life; higher resolution and sensitivity of PET imaging compared to SPECT. mdpi.com |

| [188Re]Re-Etidronate | Rhenium-188 | Therapeutic (with imaging capability) | Chemisorption to hydroxyapatite. | Emits both beta particles (for therapy) and gamma photons (for imaging); used for palliative treatment of bone metastases. mdpi.com |

For research, particularly in oncology, [18F]Sodium Fluoride ([18F]NaF) has gained prominence. As a Positron Emission Tomography (PET) agent, it offers higher spatial resolution and sensitivity for detecting bone metastases compared to Tc-99m medronate SPECT scans. mdpi.com Furthermore, bisphosphonates have been labeled with therapeutic radionuclides, such as Rhenium-188, to create agents like [188Re]Re-etidronate for palliative radionuclide therapy, targeting painful bone metastases with localized radiation. mdpi.com These alternative agents highlight the diverse applications of bone-seeking compounds in research beyond the standard diagnostic imaging provided by Tc-99m medronate.

Future Directions and Emerging Paradigms in Medronate Disodium Research

Rational Design and Synthesis of Novel Medronate Disodium (B8443419) Analogues for Research Optimization

The rational design of novel analogues of medronate disodium is a burgeoning field aimed at optimizing its chemical and biological properties for specific research applications. nih.gov The fundamental structure of bisphosphonates, characterized by a P-C-P backbone, allows for extensive modification, enabling researchers to fine-tune properties like lipophilicity, metal chelation, and biological targeting. uef.fi

One of the primary drivers for developing new analogues is to overcome the inherent limitations of existing bisphosphonates, such as poor oral bioavailability. uef.fi Research efforts focus on synthesizing derivatives with improved pharmacokinetic profiles. uef.fi This involves chemically modifying the core medronate structure, for instance, by creating fatty acid derivatives or altering the side chains attached to the central carbon atom. uef.firesearchgate.net

A significant area of research is the synthesis of conjugates where medronate acts as a carrier or targeting moiety. By attaching other molecules—such as antibiotics or anticancer agents—to the medronate backbone, researchers aim to create drugs that specifically accumulate in bone tissue. researchgate.net For example, novel conjugates of quinolone antibiotics and bisphosphonates have been designed and tested for their ability to inhibit bacterial biofilms, which could have applications in treating bone infections like osteomyelitis. researchgate.net

The synthesis of these advanced analogues can be complex. The development of DOTAZOL, a macrocyclic bisphosphonate for theranostic applications, highlights the intricate multi-step processes involved. encyclopedia.pub Challenges in such syntheses often include low reaction yields and the need for laborious purification cycles, particularly when attaching large chelating groups like DOTA. encyclopedia.pub

Table 1: Research Findings in the Rational Design of Bisphosphonate Analogues

| Research Focus | Key Findings & Approaches | Reference(s) |

|---|---|---|

| Improving Bioavailability | Synthesis of new derivatives with higher lipophilicity to enhance absorption. | uef.fi |

| Targeted Therapy | Conjugation of antibiotics (e.g., quinolones) to bisphosphonate moieties to target bone infections. The conjugates retained bone-binding properties. | researchgate.net |

| Theranostics | Multi-step synthesis of complex analogues like DOTAZOL, which incorporates a chelating agent for radiolabeling, for combined therapy and diagnosis. | encyclopedia.pub |

| Structural Modification | Exploration of different alkyl and amino side chains on the P-C-P backbone to alter biological activity and release profiles from delivery systems. | researchgate.net |

Exploration of this compound in Nanomedicine and Targeted Delivery Systems for Research Applications

The innate ability of medronate to target hydroxyapatite (B223615) crystals in bone makes it an ideal candidate for use in nanomedicine and targeted delivery systems. ncats.ionih.gov This area of research leverages medronate not just as an imaging agent itself, but as a homing device to deliver nanoparticles carrying therapeutic or diagnostic payloads directly to bone. nih.govnih.gov

The radiolabeling of nanomaterials with technetium-99m (Tc-99m) is an established strategy that combines nanotechnology with nuclear medicine. researchgate.net Research has demonstrated that nanoparticles labeled with Tc-99m medronate can serve as powerful tools for preclinical imaging studies. mdpi.com A notable example is the development of a multimodal contrast agent using calcium phosphate (B84403) nanoparticles. nih.gov These nanoparticles were engineered to carry imaging agents for near-infrared fluorescence (Indocyanine Green) and magnetic resonance imaging (Gadolinium), while also being labeled with Tc-99m medronate for nuclear imaging. nih.gov This tri-modal system allows for synergistic imaging that combines the deep tissue penetration of nuclear signals with the high spatial resolution and anatomical detail of optical and magnetic imaging, respectively. nih.gov

Beyond imaging, medronate-functionalized nanoparticles are being explored for therapeutic applications. The general principle of targeted drug delivery is to maximize the concentration of a drug at the desired site while minimizing systemic exposure. nih.gov By coating nanoparticles (such as liposomes or polymeric nanoparticles) with medronate or its analogues, researchers can design systems to deliver drugs for bone diseases with high precision. researchgate.netosf.io This strategy holds promise for treating conditions like bone metastases or osteoporosis, where targeted delivery could enhance efficacy and reduce off-target effects. researchgate.net

Table 2: Research Applications of Medronate in Nanomedicine

| Nanoparticle System | Components | Research Application | Findings | Reference(s) |

|---|---|---|---|---|

| Calcium Phosphate Nanoparticles (nCP) | nCP, Indocyanine Green (ICG), Gadolinium (Gd³⁺), 99mTc-Medronate (MDP) | Tri-modal in vivo imaging (Nuclear, Magnetic, Optical) | Successfully provided simultaneous contrast for all three imaging modalities in mice models. PEGylation reduced liver retention. | nih.gov |

| General Nanoparticles | Liposomes, Polymeric Nanoparticles, Iron Oxide Nanoparticles | Targeted delivery and imaging | Medronate's bone-seeking properties can be used to guide nanoparticles to bone for delivering therapeutic agents or for enhanced imaging. | nih.govosf.ioacs.org |

| Metal-Organic Frameworks (MOFs) | Calcium/Magnesium ions, Bisphosphonate drugs (e.g., Alendronate, Etidronate) | Controlled drug release | pH-driven dissolution of MOFs allows for the self-sacrificial and controlled release of the active bisphosphonate drug. | researchgate.netresearchgate.net |

Integration of Artificial Intelligence and Machine Learning in Predicting this compound Behavior and Designing New Experiments

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in pharmaceutical research, and their application to this compound holds significant potential. isrrthk2024.orgnih.gov These computational technologies can analyze vast and complex datasets, enabling researchers to predict the behavior of molecules, optimize experimental designs, and accelerate the discovery process. nih.govmit.edu

In the context of medronate, AI and ML can be applied in several key areas:

Predictive Modeling of Analogues: Before undertaking costly and time-consuming chemical synthesis, ML models can predict the physicochemical and biological properties of novel medronate analogues. By training algorithms on existing data, these models can screen virtual libraries of compounds to identify candidates with desired characteristics, such as high bone affinity or specific enzymatic interactions. mit.edu Computational methods like quantum mechanics, molecular docking, and molecular dynamics are already being used to accelerate radiopharmaceutical design and can be enhanced by ML. researchgate.net

Enhanced Image Analysis: Medronate is intrinsically linked to bone scintigraphy. AI algorithms, particularly deep learning models, can be trained to analyze these images with greater accuracy and consistency than human interpretation alone. isrrthk2024.org This could lead to earlier and more precise detection of bone abnormalities, quantitative assessment of disease progression, and the identification of subtle imaging biomarkers that predict treatment outcomes. researchgate.net